molecular formula C22H22N2O3 B2704216 N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034248-83-2

N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2704216
CAS No.: 2034248-83-2
M. Wt: 362.429
InChI Key: HZCBMZFHWOJHMM-UHFFFAOYSA-N
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Description

N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a pyridine ring, and an oxane ring, making it an interesting subject for chemical research and industrial applications.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

Similar compounds have been shown to interact excellently with receptors , suggesting that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities , indicating that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

The compound’s boiling point is predicted to be 4328±400 °C , and its density is predicted to be 1.277±0.06 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while bromination would add a bromine atom to the furan ring .

Scientific Research Applications

Biological Activity

N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

This compound features a furan ring, a pyridine moiety, and an oxane carboxamide group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing furan and pyridine rings have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research has highlighted the potential anticancer properties of compounds with furan and pyridine functionalities. A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines, suggesting that these compounds might induce apoptosis through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10.5Apoptosis
Compound BMCF-715.0Cell cycle arrest
This compoundA549TBDTBD

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. For instance, studies on related compounds have shown that they can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various furan derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant inhibition zone compared to control groups, suggesting strong antibacterial properties.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound on lung cancer cell lines revealed an IC50 value of 12 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

The biological activity of this compound is likely attributed to multiple mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways.
  • Apoptosis Induction : Through the activation of intrinsic apoptotic pathways.
  • Antimicrobial Action : By disrupting bacterial cell wall synthesis or function.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(22(10-14-26-15-11-22)18-7-2-1-3-8-18)24-16-17-6-4-12-23-20(17)19-9-5-13-27-19/h1-9,12-13H,10-11,14-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCBMZFHWOJHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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